Absence of Public Bioactivity Data for the Target Compound and Its Comparators
An exhaustive search of primary research papers, patents, and authoritative databases (ChEMBL, BindingDB, PubChem) found no quantitative biological assay data (e.g., Ki, IC50, EC50) for the target compound 2,4-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide. A common database error was identified where a BindingDB entry (BDBM50590799, Ki: 6.5 nM) was incorrectly associated with this compound; the entry corresponds to a different chemical structure [1]. Similarly, no quantitative data is publicly available for its closest structural analogs (e.g., the 2-methyl or 3-chloro variants) that would enable a head-to-head comparison [2]. This constitutes a critical evidence gap for scientific selection.
| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | No data for any analog of the N-(2-morpholino-2-(p-tolyl)ethyl)benzamide series is available in public, authoritative sources. |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
In the absence of any quantitative target engagement data, there is no evidence-based rationale to select this compound over any other analog in the series, making procurement a purely speculative exercise.
- [1] BindingDB. Data entry for BDBM50590799 (CHEMBL5179132). Confirmed via SMILES verification not to match the target compound's structure. Accessed April 2026. View Source
- [2] Comprehensive search of ChEMBL, PubMed, and Google Patents for the compound name and CAS number yielded no results for biological activity of the target compound or its ring-substituted analogs. View Source
